REACTION_SMILES
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[CH2:13]([CH:14]([CH3:15])[CH3:16])[n:17]1[c:18]([SH:28])[n:19][c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]2[c:26]1=[O:27].[CH3:1][O-:2].[CH3:30][OH:31].[Cl:5][CH2:6][c:7]1[n:8][cH:9][cH:10][cH:11][cH:12]1.[ClH:4].[Na+:3].[OH2:29]>>[CH2:6]([c:7]1[n:8][cH:9][cH:10][cH:11][cH:12]1)[S:28][c:18]1[n:17]([CH2:13][CH:14]([CH3:15])[CH3:16])[c:26](=[O:27])[c:25]2[c:20]([n:19]1)[cH:21][cH:22][cH:23][cH:24]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cn1c(S)nc2ccccc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)Cn1c(SCc2ccccn2)nc2ccccc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |